molecular formula C7H4BrClN2 B1525324 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-08-4

3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1525324
M. Wt: 231.48 g/mol
InChI Key: RGRPIZFOVAXYRU-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H3BrClN2 . It is a derivative of pyrrolopyridine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .


Molecular Structure Analysis

The molecular structure of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine can be inferred from its molecular formula, C7H3BrClN2. It contains a pyrrolopyridine core, which is a fused ring system with a pyrrole ring (a five-membered ring with one nitrogen atom) and a pyridine ring (a six-membered ring with one nitrogen atom) .

Scientific Research Applications

Chemical Transformations and Synthesis

3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine and its derivatives serve as key intermediates and building blocks in organic synthesis. They are particularly valuable in constructing complex molecular architectures due to their reactivity and versatility. For instance, halogenated thienopyridines, structurally related to 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, have been synthesized and further transformed into various products, showcasing the potential of such compounds in synthetic chemistry (Klemm, Merrill, Lee, & Klopfenstein, 1974). Similarly, compounds in the pyridine and quinoline series have been synthesized from bromo derivatives, indicating the importance of halogenated compounds in facilitating chemical transformations (Mongin, Mongin, Trécourt, Godard, & Quéguiner, 1996).

Advanced Materials and Molecular Structures

Halogenated pyrrolopyridines, including compounds like 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, are used in the development of advanced materials and molecular structures. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a key intermediate in certain insecticides, demonstrates the utility of such compounds in material science and industrial applications (Wen-bo, 2011). Furthermore, hyperbranched polyelectrolytes have been synthesized using brominated pyridine derivatives, highlighting their potential in creating novel polymeric materials (Monmoton, Monmoton, Lefebvre, Lefebvre, & Fradet, 2008).

Molecular and Crystal Structures

The study of molecular and crystal structures is another area where 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine and its derivatives are impactful. Research into the crystal and molecular structures of halogenated pyridine derivatives has provided valuable insights into molecular geometry, hydrogen bonding, and π-π interactions, which are crucial for understanding the properties and behaviors of these compounds in different states (Rodi, Luis, Martí, Martí‐Centelles, & Ouzidan, 2013).

Future Directions

The future directions for the research and development of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine and its derivatives could involve further exploration of their biological activities, particularly their potential as FGFR inhibitors for cancer therapy . Additionally, the development of efficient synthetic methods for these compounds could also be a focus of future research .

properties

IUPAC Name

3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRPIZFOVAXYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696597
Record name 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

CAS RN

1190321-08-4
Record name 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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